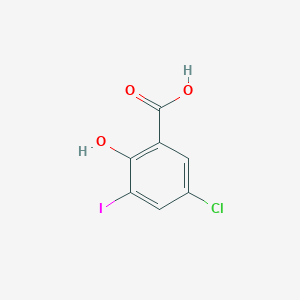

5-氯-2-羟基-3-碘苯甲酸

概述

描述

5-Chloro-2-hydroxy-3-iodobenzoic acid is an organic compound . It is a reagent in various organic chemical reactions leading to pharmaceutical compounds . It is involved in the synthesis of labeled benzamide analogs for tumor imaging as well as the synthesis of the dye, Congo Red, for biological analyses .

Synthesis Analysis

The synthesis of 2-iodobenzoic acid, a compound similar to 5-Chloro-2-hydroxy-3-iodobenzoic acid, can be achieved via the diazotization of anthranilic acid . This process is commonly performed in university organic chemistry labs . Another method for the synthesis of 5-chloro-2-hydroxy-3-triazolylbenzoic acids has been reported .Molecular Structure Analysis

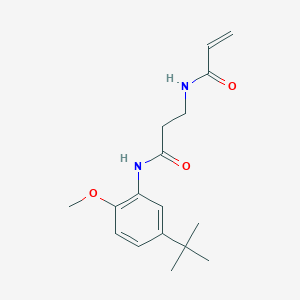

The molecular formula of 5-Chloro-2-hydroxy-3-iodobenzoic acid is C7H4ClIO3 . Its average mass is 282.463 Da and its monoisotopic mass is 281.894440 Da .Chemical Reactions Analysis

2-Iodobenzoic acid, a compound similar to 5-Chloro-2-hydroxy-3-iodobenzoic acid, can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents . Additionally, it is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-hydroxy-3-iodobenzoic acid include a boiling point of 450.0±45.0 °C (predicted) and a density of 2.220±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (predicted) . Its pKa is 2.38±0.25 (predicted) .科学研究应用

1. 碘化消毒副产物的环境影响与控制

对烹饪中使用含氯(胺)自来水和碘盐时形成的碘化消毒副产物(I-DBP)的研究,突出了此类化合物对环境和健康的危害。调查已发现新的极性 I-DBP,包括结构上类似于 5-氯-2-羟基-3-碘苯甲酸的化合物,表明这些物质在水系统中可能形成并具有毒性。已提出了控制其形成的技术,强调需要采取策略来减轻与氯和碘相互作用相关的环境和健康风险 (Yang Pan, Xiangru Zhang, & Yu Li, 2016)。

2. 在氧化有机合成中的作用

在有机合成中使用碘(V)试剂,例如邻碘苯甲酸(IBX),证明了碘化化合物(包括 5-氯-2-羟基-3-碘苯甲酸)在促进氧化转化中的重要性。这些试剂对羰基官能团邻近位置和苄基碳中心处的氧化非常有效,突出了它们在选择性氧化过程中的效用以及在复杂有机分子合成中的潜在应用 (K. Nicolaou, T. Montagnon, P. Baran, & Y. Zhong, 2002)。

3. 在有机转化中的催化活性

碘基试剂(例如 2-碘苯甲酸)的催化活性已用于各种有机转化中,包括酮的 α-氧化和四氢-β-咔啉的脱氢。这强调了像 5-氯-2-羟基-3-碘苯甲酸这样的碘化化合物在作为催化剂或中间体在有价值的有机化合物合成中的潜力 (M. Ochiai, Yasunori Takeuchi, Tomoko Katayama, T. Sueda, & K. Miyamoto, 2005)。

4. 光催化净化过程

对 TiO2 光催化的净化能力的研究已使用羟基苯甲酸作为模型污染物,表明研究 5-氯-2-羟基-3-碘苯甲酸在环境修复工作中的相关性。这些研究突出了碘化羟基苯甲酸在模拟有机污染物的光催化降解中的潜力,提供了对这些过程的机理和效率的见解 (J. Cunningham & P. Sedlák, 1996)。

5. 分析和合成化学应用

碘化有机化合物的合成和分析,包括 3-氯-2,4-二氟-5-羟基苯甲酸的生产方法,说明了 5-氯-2-羟基-3-碘苯甲酸在制药和农化研究中的更广泛适用性。这些研究为开发新的合成路线和碘化苯甲酸的分析方法提供了基础,对药物发现和环境科学具有影响 (Mingguang Zhang, Zhongbao Bi, Yunyun Wang, Yuxun Zhao, Yang Yang, Yongqiang Zhu, & Shifa Wang, 2020)。

作用机制

安全和危害

未来方向

The future directions of 5-Chloro-2-hydroxy-3-iodobenzoic acid could involve its use in the synthesis of various pharmaceutical compounds . Additionally, the synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs , suggesting potential academic interest in this compound.

属性

IUPAC Name |

5-chloro-2-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFVPSQQCQZHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)

![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2700564.png)

![2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2700569.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)

![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)